molecular formula C14H21NO2 B044461 tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate CAS No. 124499-20-3

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

Cat. No. B044461
CAS RN: 124499-20-3
M. Wt: 235.32 g/mol
InChI Key: CMJIKWRJLCDJQU-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate” is a chemical compound with the CAS Number: 124499-20-3 . It has a molecular weight of 235.33 and its IUPAC name is tert-butyl [4- (2-aminoethyl)phenyl]acetate . The compound is a light yellow liquid .


Synthesis Analysis

A new synthesis of tert-butyl [ (4 R,6 R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate of the synthesis of an effective HMG-CoA reductase inhibitor atorvastatin, is described . The synthesis is based on the Henry reaction of nitromethane and tert-butyl [ (4 R,6 S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate” is C14H21NO2 . The InChI code is 1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 . The canonical SMILES is CC©©OC(=O)CC1=CC=C(C=C1)CCN .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate” include a molecular weight of 235.32 g/mol , a topological polar surface area of 52.3 Ų , and a complexity of 237 . The compound has a rotatable bond count of 6 , a hydrogen bond donor count of 1 , and a hydrogen bond acceptor count of 3 . It is a light yellow liquid .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Spirocyclic Indoline Lactone : tert-Butyl [2-(benzylideneamino)phenyl]acetate is used in the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, leading to spirocyclic lactones (Hodges et al., 2004).

  • Preparation of β-Alanine Derivatives : The compound is involved in the enantioselective synthesis of β-analogues of aromatic amino acids, highlighting its role in the creation of novel organic compounds (Arvanitis et al., 1998).

  • Development of Antimicrobial Agents : Research shows the use of tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, a similar compound, in synthesizing new azetidines with potential antimicrobial properties (Doraswamy & Ramana, 2013).

  • Key Intermediate in Atorvastatin Synthesis : A study describes the synthesis of a key intermediate in the production of the HMG-CoA reductase inhibitor atorvastatin, highlighting the compound's importance in pharmaceutical synthesis (Rádl, 2003).

  • Synthesis of Rare-Earth Metal Compounds : Used in the preparation of Schiff-base proligands, this compound plays a role in synthesizing tetra- and pentanuclear compounds of rare-earth metals, contributing to advancements in inorganic chemistry (Yadav et al., 2015).

  • Alkylation of Acetates : Its utility extends to the alkylation of acetates, demonstrating its versatility in organic synthesis and potential industrial applications (Iuchi, Obora & Ishii, 2010).

Applications in Analytical Chemistry and Drug Synthesis

  • Gas Chromatographic Profiling : The tert-butyldimethylsilyl derivative of tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate can be used in capillary gas chromatography for the quantitative determination of certain metabolites, useful in clinical chemistry (Muskiet et al., 1981).

  • Structural Analysis via Electron Diffraction : Used in the study of molecular structures, the compound assists in understanding the effects of inductive and steric factors on molecular configurations (Takeuchi et al., 1994).

  • Synthesis of Atorvastatin Lactone : It plays a critical role in the concise synthesis of atorvastatin lactone, a significant step in producing atorvastatin calcium, a widely used cholesterol-lowering drug (Estévez, Villacampa & Menéndez, 2014).

  • Selective Removal of Protecting Groups : In peptide synthesis, the compound's derivatives are used for the selective removal of tert-butyl carbamates, esters, and ethers, demonstrating its importance in synthetic chemistry (Bodanszky & Bodanszky, 2009).

  • X-ray Structural Analysis : The compound aids in the structural analysis of new triazolyl-indole derivatives, providing insights into the molecular interactions and properties of these novel compounds (Boraei et al., 2021).

Mechanism of Action

Target of Action

This compound is a type of aromatic compound , which are known to interact with a variety of biological targets, including enzymes and receptors

Action Environment

The action, efficacy, and stability of “tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate” can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular or tissue environment . .

properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJIKWRJLCDJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563906
Record name tert-Butyl [4-(2-aminoethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

CAS RN

124499-20-3
Record name tert-Butyl [4-(2-aminoethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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